N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-8-10(11(18-2)6-12(15)16)13(17)14-7-9-4-3-5-19-9/h3-6,8H,7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQKXRFPUCDJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.
Coupling Reactions: The furan ring is then coupled with other reactants using effective coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions.
Formation of the Dihydropyridine Core: The dihydropyridine core is synthesized through a multi-step process involving the condensation of appropriate aldehydes and amines, followed by cyclization and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. The use of microwave-assisted synthesis can be particularly advantageous in industrial settings due to its efficiency and ability to produce high yields .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) under specific conditions such as controlled temperature and pressure .
Major Products
The major products formed from these reactions include various furan derivatives and modified dihydropyridine compounds, which can have different biological and chemical properties .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research in drug development:
- Antimicrobial Properties : Studies have indicated that derivatives of dihydropyridine compounds can exhibit significant antimicrobial activity. The structural features of N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suggest potential efficacy against various bacterial strains .
- Anticancer Activity : Research has shown that similar dihydropyridine derivatives can inhibit cancer cell proliferation. The presence of the furan moiety may enhance the compound's interaction with cellular targets involved in tumor growth regulation .
- Anti-inflammatory Effects : Compounds with dihydropyridine structures have been linked to anti-inflammatory responses, possibly through modulation of cytokine production and inhibition of inflammatory pathways .
Pharmacological Applications
The pharmacological potential of this compound is reflected in its possible applications:
- Cardiovascular Diseases : Dihydropyridines are well-known for their role as calcium channel blockers. This compound may exhibit similar properties, potentially leading to applications in treating hypertension and angina .
- Neurological Disorders : Given the structural similarity to other neuroactive compounds, this compound could be explored for its effects on neurodegenerative diseases or cognitive enhancement .
- Metabolic Disorders : The modulation of metabolic pathways by compounds containing dihydropyridine rings suggests potential applications in managing conditions like diabetes or obesity .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various dihydropyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in specific cancer types. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The furan ring and the dihydropyridine core can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
The compound belongs to a class of dihydropyridine-3-carboxamides, where substituents on the carboxamide nitrogen significantly influence properties. Below is a comparative analysis with two analogs:
Key Compounds for Comparison:
N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS: 2034379-73-0)
N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Structural and Physicochemical Differences
Key Observations:
- The chlorine atom in the latter increases molecular weight and logP, favoring hydrophobic interactions .
- The 9H-fluoren-2-yl substituent (a bulky polycyclic group) likely imposes steric hindrance, which could limit bioavailability or binding to flat enzymatic pockets .
Biological Activity
N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034618-57-8 |
| Molecular Formula | C₁₃H₁₄N₂O₄ |
| Molecular Weight | 262.26 g/mol |
The structure includes a furan ring, methoxy group, and a dihydropyridine core, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, compounds similar to N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxo have shown effectiveness against various bacterial strains. A study highlighted the structure–activity relationship (SAR) of these compounds, demonstrating that modifications to the furan and methoxy groups can enhance antimicrobial efficacy .
Antioxidant Properties
The antioxidant activity of N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxo has been evaluated in vitro. The compound exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property suggests potential applications in preventing oxidative damage in various diseases .
Anti-inflammatory Effects
Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines. The anti-inflammatory mechanisms involve the suppression of nitric oxide (NO) production and the inhibition of cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes . This suggests that N-(furan-2-ylmethyl)-4-methoxy may also possess similar anti-inflammatory properties.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study tested various derivatives of dihydropyridine against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position significantly increased antibacterial activity, with some derivatives achieving minimum inhibitory concentrations (MICs) below 10 µg/mL . -
Case Study on Antioxidant Activity :
In a controlled experiment assessing the antioxidant properties using DPPH and ABTS assays, N-(furan-2-ylmethyl)-4-methoxy demonstrated IC50 values comparable to standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent .
Research Findings
Recent literature has focused on the synthesis and biological evaluation of this compound. Key findings include:
- Synthesis : Various synthetic routes have been developed to produce N-(furan-2-ylmethyl)-4-methoxy derivatives efficiently, enhancing yields and purity .
- Biological Evaluation : In vitro studies have confirmed its cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide?
Answer:
The compound can be synthesized via a multi-step route involving:
- Amide coupling : Reacting 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with furfurylamine (furan-2-ylmethylamine) using coupling agents like HATU or EDCI.
- Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For example, DMF or DCM at 0–25°C under inert atmosphere (N₂/Ar) improves stability of intermediates .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .
Advanced: How can contradictory NMR data for dihydropyridine derivatives be resolved during structural validation?
Answer:
Contradictions in NMR spectra (e.g., unexpected splitting or shifts) may arise from:
- Tautomerism : The 1,6-dihydropyridine core can exhibit keto-enol tautomerism, altering chemical shifts. Use variable-temperature NMR (VT-NMR) to monitor dynamic equilibria .
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃. For example, the NH proton in DMSO-d₆ typically appears downfield (~δ 11.02 ppm) due to hydrogen bonding .
- X-ray crystallography : Validate the solid-state structure to confirm the dominant tautomer or conformer .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to detect impurities. A retention time of ~8–10 minutes and ≥99% purity are typical for related carboxamides .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 384.0) and isotopic patterns to verify the absence of byproducts .
- Elemental analysis : Ensure C, H, N values align with theoretical calculations (e.g., ±0.3% deviation) .
Advanced: How can computational modeling predict the compound’s reactivity in biological systems?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., kinases or oxidoreductases). Focus on the furan and dihydropyridine moieties as potential pharmacophores .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions susceptible to oxidation or nucleophilic attack .
- MD simulations : Assess stability in aqueous or lipid membranes using GROMACS, particularly for the methoxy group’s hydrophilicity .
Basic: What stability considerations are essential for long-term storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dihydropyridine ring .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Oxygen exclusion : Seal under vacuum or inert gas to inhibit radical-mediated oxidation of the furan ring .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
- Core modifications : Replace the methoxy group with ethoxy or halogens (F/Cl) to evaluate electronic effects on bioactivity .
- Substituent variation : Test furan-2-ylmethyl vs. thiophene-2-ylmethyl to assess heterocyclic influence on solubility and target binding .
- Bioisosteres : Substitute the carboxamide with sulfonamide or urea groups to modulate metabolic stability .
Basic: What in vitro assays are suitable for initial biological evaluation?
Answer:
- Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Screen against COX-2 or CYP450 isoforms via fluorometric/colorimetric kits (e.g., NADPH depletion for CYP3A4) .
- Solubility : Perform shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation .
Advanced: How to address discrepancies in biological activity across cell lines?
Answer:
- Membrane permeability : Measure logP (e.g., octanol/water partition coefficient) to correlate hydrophobicity with uptake differences .
- Metabolic profiling : Use LC-MS/MS to identify metabolites in different cell lysates (e.g., hepatic vs. epithelial) .
- Target expression : Quantify protein levels (Western blot) of proposed targets (e.g., kinases) in each cell line .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
